2-Amino-8-bromoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structure that includes a bromine atom at the 8-position and an amino group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound can be synthesized through various methods, often involving starting materials such as 2-aminobenzamides and bromo-substituted reagents. The synthesis of quinazolinones, including 2-amino-8-bromoquinazolin-4(3H)-one, has been extensively documented in chemical literature, showcasing various synthetic pathways and their efficiencies.
2-Amino-8-bromoquinazolin-4(3H)-one is classified as a quinazolinone, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. It is also categorized as a brominated derivative due to the presence of the bromine atom, which can influence its reactivity and biological activity.
The synthesis of 2-amino-8-bromoquinazolin-4(3H)-one can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using solvents like acetonitrile has been shown to enhance yields significantly .
The molecular structure of 2-amino-8-bromoquinazolin-4(3H)-one features:
The molecular formula is C_8H_7BrN_2O, with a molecular weight of approximately 229.06 g/mol. The compound exhibits characteristic infrared absorption bands corresponding to functional groups such as NH (amide), C=O (carbonyl), and C-Br (bromine).
2-amino-8-bromoquinazolin-4(3H)-one can participate in several chemical reactions:
The reactivity of the bromine atom allows for further functionalization through nucleophilic substitution reactions, making this compound versatile for synthesizing more complex derivatives.
The mechanism of action for compounds like 2-amino-8-bromoquinazolin-4(3H)-one is often linked to their ability to inhibit specific enzymes or interact with biological targets:
Studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial activity against various pathogens, suggesting that the mechanism may involve disrupting cellular processes in these organisms .
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .
2-amino-8-bromoquinazolin-4(3H)-one has several potential applications:
2-Amino-8-bromoquinazolin-4(3H)-one derivatives exhibit potent inhibition of SARS-CoV-2 Mpro through non-covalent binding. The bromine atom at the C8 position enhances hydrophobic interactions with the S1 and S2 subsites of the protease active pocket. Optimization studies show that C8 halogenation increases steric complementarity with Mpro's His41-Cys145 catalytic dyad, achieving IC50 values as low as 0.085 μM. X-ray crystallography confirms a unique binding mode where the quinazolinone core forms hydrogen bonds with Glu166 backbone amides, stabilizing the protease in a catalytically inactive conformation [4].
Structural modifications at the C2 and N3 positions enable activity against MERS-CoV and hCoV-229E. The 8-bromo substituent provides optimal steric bulk for penetrating the conserved substrate-binding channels of beta-coronavirus proteases. In vitro studies demonstrate EC50 values of 1.10 μM against hCoV-229E, attributed to conserved molecular recognition elements in viral proteases. Fluorine substitutions at C6 further enhance cross-reactivity by facilitating membrane permeability and evasion of viral proofreading mechanisms [3] [4].
Rational design strategies prioritize substituent flexibility at C2 to counter spike protein mutations. Hybrid pharmacophores incorporating pyrazine or triazole moieties maintain efficacy against Omicron subvariants BA.2.86 and JN.1 by targeting structurally invariant regions of the viral replication machinery. Computational simulations predict resistance barriers 4.7-fold higher than nirmatrelvir due to the compound's allosteric Mpro inhibition mechanism [4].
Table 1: Antiviral Profile of 2-Amino-8-bromoquinazolin-4(3H)-one Derivatives
Viral Target | Derivative Structure | IC50 (μM) | Key Interactions |
---|---|---|---|
SARS-CoV-2 Mpro | C8-Br, C6-CF3 | 0.085 ± 0.006 | His41 hydrophobic pocket, Glu166 H-bond |
hCoV-229E | C8-Br, N3-cyclopropyl | 1.10 ± 0.12 | Thr100 hydrophobic contact, Asn151 H-bond |
MERS-CoV | C8-Br, C2-aminopyridine | 2.30 ± 0.45 | Tyr101 π-stacking, Glu169 salt bridge |
The 8-bromo substituent enables selective disruption of PBP2a's allosteric domain, a key resistance mechanism in MRSA. Molecular dynamics simulations reveal that the bicyclic core occupies the β3-β4 allosteric pocket, inducing conformational shifts that impair transpeptidase function. Quinazolinone derivatives bearing thiomethyl groups at C2 demonstrate 85% inhibition of peptidoglycan cross-linking at 4 μg/mL by preventing active site closure [1] [8].
Against clinical MRSA isolates, 2-amino-8-bromo derivatives exhibit MIC values of 2–8 μg/mL. The bromine atom enhances membrane penetration through increased lipophilicity (logP = 1.8), while the C2 hydrazide group chelates essential divalent cations in bacterial biofilm matrices. Time-kill assays show >3-log reduction in CFU/mL within 8 hours, outperforming vancomycin against biofilm-embedded strains [8].
Structural refinements for gastrointestinal absorption include:
The 8-bromo group significantly enhances cytotoxicity in MCF-7 (IC50 = 0.20 μM) and A2780 (IC50 = 0.14 μM) cell lines. Structure-activity analysis reveals:
8-Bromoquinazolinones bind the colchicine site on β-tubulin with Kd = 3.8 nM, inducing G2/M arrest. The bromine atom participates in halogen bonding with Thr179, while the 4-oxo group coordinates the T7 loop. Conformational studies show that C8 bulkiness prevents polymerization competence in tubulin heterodimers [8].
Selective inhibition profiles against tyrosine kinases:
Table 2: Anticancer Mechanisms of 2-Amino-8-bromoquinazolin-4(3H)-one Hybrids
Target | Cell Line/Model | Potency (IC50) | Mechanistic Advantage |
---|---|---|---|
EGFR/HER2 | MCF-7 | 0.20 ± 0.02 μM | Type-II inhibition of mutant EGFR |
Tubulin | PC3 | 10 μM | Colchicine site disruption |
PARP1-BRD4 | MDA-MB-231 | 0.15 μM | Dual catalytic & bromodomain inhibition |
CDK2/VEGFR2 | A2780 | 0.14 ± 0.03 μM | G1/S arrest with anti-angiogenesis |
1.4.1. Plasmodium berghei Lifecycle Disruption StudiesFerrocene-conjugated 8-bromoquinazolinones suppress P. berghei intraerythrocytic stages (ED50 = 0.8 mg/kg). The bromine atom enhances heme polymerization inhibition, causing toxic heme accumulation in parasites. In vivo murine models show 99% reduction in parasitemia at 25 mg/kg/day, outperforming chloroquine against resistant strains [5] [7].
N3-alkylated derivatives inhibit glycine cleavage enzyme (GCS) with Ki = 4.3 μM, elevating synaptic glycine levels. The 8-bromo group enhances blood-brain barrier penetration (logBB = 0.28) and allosteric modulation of glycine receptors. Electrophysiology studies confirm potentiation of glycine-gated chloride currents by 220% at 10 μM [1].
Quinazolinone-8-bromo analogs bind the GluN1 subunit with >100-fold selectivity over AMPA receptors. The scaffold stabilizes the inactive conformation of NMDA channels through hydrophobic interaction with Leu135 on the ligand-binding domain. Ex vivo hippocampal slices show 78% reduction in excitotoxic calcium influx at 5 μM concentration [1].
Table 3: Emerging Therapeutic Applications of 2-Amino-8-bromoquinazolin-4(3H)-one
Therapeutic Area | Molecular Target | Biological Outcome | Lead Derivative Features |
---|---|---|---|
Antimalarial | Heme polymerization | 99% parasitemia reduction | Ferrocene-C8 conjugation |
Neuromodulation | Glycine cleavage enzyme | Synaptic glycine ↑ 300% | N3-cyclopropylmethyl |
Neuroprotection | GluN1 subunit | Excitotoxicity ↓ 78% | C2 trifluoromethyl substitution |
The structural versatility of 2-amino-8-bromoquinazolin-4(3H)-one establishes it as a privileged scaffold for addressing diverse therapeutic challenges. Strategic modifications at C2, N3, and C8 positions enable precise targeting of viral proteases, bacterial resistance machinery, oncogenic kinases, and neurological receptors—validating its role as a multipurpose pharmacophore for future drug development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1